REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[O:7][N:6]=[C:5]([CH2:8][NH2:9])[CH:4]=1.[ClH:12]>C(O)C.O1CCOCC1>[ClH:12].[F:11][C:2]([F:1])([F:10])[C:3]1[O:7][N:6]=[C:5]([CH2:8][NH2:9])[CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=NO1)CN)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
ADDITION
|
Details
|
25 ml diethyl ether was added drop by drop
|
Type
|
CUSTOM
|
Details
|
Precipitation
|
Type
|
FILTRATION
|
Details
|
Filtered off
|
Type
|
WASH
|
Details
|
washed with diethyl ether 83×5 mL)
|
Type
|
CUSTOM
|
Details
|
Dried in vacuo at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(C1=CC(=NO1)CN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |